Pyr-Pro-Arg-pNA Exhibits >10× Lower Hydrolysis by Thrombin-Like Enzymes Compared to Tos-Gly-Pro-Arg-pNA
In a direct head-to-head comparison, pyrGlu-Pro-Arg-pNA (Pyr-Pro-Arg-pNA) exhibited less than 10% of the amidolytic activity observed with the thrombin substrate tosyl-Gly-Pro-Arg-pNA (TGPRpNA) when catalyzed by a protein C activator purified from snake venom [1]. Measurements were performed under identical conditions using 1.0 mM substrate concentrations, demonstrating that Pyr-Pro-Arg-pNA is substantially less susceptible to off-target cleavage by thrombin-like enzymes.
| Evidence Dimension | Relative amidolytic activity (hydrolysis rate) |
|---|---|
| Target Compound Data | <10% of TGPRpNA hydrolysis |
| Comparator Or Baseline | Tos-Gly-Pro-Arg-pNA (TGPRpNA) = 100% reference |
| Quantified Difference | >10-fold lower hydrolysis |
| Conditions | 1.0 mM substrate concentration; purified protein C activator (serine protease) from Agkistrodon contortrix venom |
Why This Matters
Minimal off-target hydrolysis by thrombin-like enzymes ensures that assays using Pyr-Pro-Arg-pNA report predominantly APC or FXIa activity without interference from thrombin, a critical requirement for diagnostic protein C activity assays and anticoagulant drug screening.
- [1] Orthner CL, Bhattacharya P, Strickland DK. Characterization of a Protein C Activator from the Venom of Agkistrodon contortrix contortrix. Biochemistry. 1988;27(7):2558-2564. (Amidolysis of pyrGlu-Pro-Arg-pNA was less than 10% of TGPRpNA under identical 1.0 mM substrate conditions.) View Source
